molecular formula C8H8F3N3 B1276946 N-[3-(trifluoromethyl)phenyl]guanidine CAS No. 71198-37-3

N-[3-(trifluoromethyl)phenyl]guanidine

Cat. No.: B1276946
CAS No.: 71198-37-3
M. Wt: 203.16 g/mol
InChI Key: UNZKIANEZWFDER-UHFFFAOYSA-N
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Description

Overview of Guanidine (B92328) Compounds in Chemical and Biological Contexts

Guanidine and its derivatives are a class of organic compounds that have attracted considerable interest in both chemistry and biology. The guanidinium (B1211019) group, which is protonated at physiological pH, is notably stable due to resonance. This feature allows it to form multiple hydrogen bonds and engage in electrostatic interactions, making it a key player in molecular recognition. jocpr.comsci-hub.se

In nature, the guanidinium side chain of the amino acid arginine is fundamental to protein structure and function, participating in enzyme catalysis and protein-protein interactions. nih.gov Synthetic guanidine compounds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities. ontosight.ainih.gov Their applications are diverse, ranging from therapeutic agents to research tools. nih.govontosight.ai

Table 1: Therapeutic Areas of Guanidine-Containing Drugs

Therapeutic Area Examples of Drug Classes or Compounds
Antidiabetic Metformin, Phenformin jocpr.com
Cardiovascular Amiloride, Guanabenz, Clonidine jocpr.com
Antimicrobial Chlorhexidine, Streptomycin jocpr.comnih.gov
Anticancer Various derivatives are under investigation nih.gov

| Antiviral | Guanidine-containing compounds have been explored ontosight.ai |

The versatility of the guanidine core allows for extensive chemical modification, enabling the synthesis of derivatives with fine-tuned pharmacological properties for a wide range of diseases. nih.govmdpi.com

Significance of Trifluoromethyl-Substituted Phenyl Moieties in Medicinal Chemistry and Chemical Biology

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design. hovione.com This small functional group can profoundly alter a molecule's physicochemical properties, which can lead to improved pharmacological profiles. mdpi.comnih.gov The trifluoromethyl group is highly electronegative and lipophilic, characteristics that are highly valued in medicinal chemistry. wikipedia.org

Key effects of incorporating a trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group increases a molecule's ability to pass through biological membranes, which can improve bioavailability. mdpi.com

Metabolic Stability : It can block metabolic oxidation at the site of substitution, increasing the drug's half-life. wikipedia.org

Binding Affinity : The group's electronic properties can enhance interactions with biological targets. mdpi.com

Numerous FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in developing effective therapeutics for a variety of conditions, including cancer, depression, and viral infections. mdpi.com

Table 2: Properties Modified by the Trifluoromethyl Group in Drug Design

Property Effect of -CF3 Incorporation Rationale in Medicinal Chemistry
Lipophilicity Increases Enhances membrane permeability and absorption. mdpi.com
Metabolic Stability Increases Protects against metabolic degradation, prolonging drug action. wikipedia.org
pKa Modifies Alters the ionization state, affecting solubility and receptor binding. hovione.com

| Conformation | Influences | Can lock the molecule into a more bioactive conformation. hovione.com |

Scope and Research Trajectories for N-[3-(trifluoromethyl)phenyl]guanidine and its Derivatives

The specific compound this compound combines the key features of both the guanidine and trifluoromethyl-phenyl moieties. Research on this compound and its derivatives has largely focused on their potential as imaging agents for the central nervous system. nih.govnih.gov

A significant area of investigation involves the development of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines as potential radioligands for Positron Emission Tomography (PET) imaging of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govresearchgate.net Dysfunction of the NMDA receptor is implicated in several neuropsychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia. nih.gov A reliable PET radioligand would be invaluable for studying these conditions and for the development of new therapies. nih.gov

In this context, researchers have synthesized and evaluated a diverse set of these derivatives to identify candidates with high affinity for the NMDA receptor's open channel and suitable properties for brain imaging. nih.govnih.gov The synthesis of these N,N′,N′-trisubstituted guanidines is typically achieved by reacting an appropriate amine hydrochloride with a cyanamide (B42294) intermediate. nih.govresearchgate.net

Table 3: Research Focus on this compound Derivatives

Research Area Objective Key Findings
PET Radioligand Development To image and quantify NMDA receptors in the brain. nih.gov Several derivatives show high affinity and selectivity for the PCP binding site of the NMDA receptor. nih.govnih.gov
Structure-Affinity Relationships (SAR) To understand how chemical structure influences binding to the NMDA receptor. nih.gov The presence and position of the trifluoromethyl group significantly impact binding affinity. nih.gov

| Chemical Synthesis | To develop efficient methods for preparing novel derivatives. nih.gov | Multi-step synthetic pathways have been optimized to produce a range of compounds for biological evaluation. nih.govnih.gov |

One particularly promising compound identified in these studies is 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine, which demonstrated exceptionally high affinity for the target site and amenability for labeling with positron-emitting isotopes. nih.gov This line of research highlights the potential of this compound as a core scaffold for developing sophisticated molecular probes to investigate neurological diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKIANEZWFDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409156
Record name N-[3-(trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71198-37-3
Record name N-[3-(trifluoromethyl)phenyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Trifluoromethyl Phenyl Guanidine

General Synthetic Strategies for Guanidine (B92328) Derivatives

The construction of the guanidine moiety in N-[3-(trifluoromethyl)phenyl]guanidine typically involves the condensation of an amine with a cyanamide (B42294) derivative. Two primary pathways have been established for the synthesis of related N,N',N'-trisubstituted guanidines, which provide a foundational understanding for the synthesis of the target compound.

Condensation Reactions of Amine Hydrochlorides with N-Arylcyanamides

One common approach involves the reaction of an amine hydrochloride with an N-arylcyanamide. In a general context, this method sees the amine hydrochloride salt heated with the requisite N-arylcyanamide in a suitable solvent, such as toluene, at elevated temperatures. For instance, in the synthesis of a related trisubstituted guanidine, 1-naphthylamine (B1663977) hydrochloride was treated with N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide at 130 °C in toluene. sohag-univ.edu.eg This reaction proceeds through the nucleophilic attack of the amine on the cyanamide, followed by proton transfer to yield the guanidine product. While effective, the yields of this method can sometimes be moderate.

Condensation Reactions of N-Arylcyanamides with N-Methylamine Hydrochlorides

An alternative and often higher-yielding strategy involves the condensation of an N-arylcyanamide with an N-methylamine hydrochloride. sohag-univ.edu.eg This method essentially reverses the roles of the reactants from the previous approach. For example, a comparative study showed that treating N-(naphthalen-1-yl)cyanamide with N-methyl-3-(trifluoromethyl)aniline hydrochloride under the same conditions (130 °C in toluene) resulted in a significantly higher yield (35%) compared to the 16% yield obtained from the reaction of 1-naphthylamine hydrochloride with N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide. sohag-univ.edu.eg This suggests that the reactivity of the specific amine and cyanamide precursors plays a crucial role in the efficiency of the condensation.

ReactantsProductConditionsYield (%)Reference
1-Naphthylamine hydrochloride + N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide1-Methyl-3-naphthyl-1-(3-(trifluoromethyl)phenyl)guanidineToluene, 130 °C16 sohag-univ.edu.eg
N-(Naphthalen-1-yl)cyanamide + N-Methyl-3-(trifluoromethyl)aniline hydrochloride1-Methyl-3-naphthyl-1-(3-(trifluoromethyl)phenyl)guanidineToluene, 130 °C35 sohag-univ.edu.eg

Precursor Cyanamide Synthesis Pathways

The synthesis of the crucial precursor, 3-(trifluoromethyl)phenylcyanamide, can be accomplished through several routes, with the choice often depending on factors like the availability of starting materials, reaction scalability, and safety considerations.

Direct Cyanation of Arylamines

A direct, single-step approach to N-arylcyanamides involves the cyanation of the corresponding arylamine with cyanogen (B1215507) bromide. sohag-univ.edu.eg In this method, 3-(trifluoromethyl)aniline (B124266) would be reacted with cyanogen bromide, typically in a solvent like diethyl ether under reflux conditions. While this method is straightforward, it presents several disadvantages, including potentially moderate to low yields and a limited tolerance for a wide range of substrates. A significant drawback is the hazardous nature of cyanogen bromide, which is a noxious and toxic reagent requiring careful handling. sohag-univ.edu.eg

Multi-Step Approaches via Thiourea (B124793) Intermediates

A more commonly preferred and often higher-yielding pathway to N-arylcyanamides proceeds through a three-step sequence involving a thiourea intermediate. sohag-univ.edu.eg This method offers a safer alternative to the direct cyanation route.

StepReactantsReagents and ConditionsProductReference
13-(Trifluoromethyl)anilineBenzoyl isothiocyanate, Acetone, rtN-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea sohag-univ.edu.eg
2N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea5% aq. NaOH, 90 °CN-[3-(Trifluoromethyl)phenyl]thiourea sohag-univ.edu.eg
3N-[3-(Trifluoromethyl)phenyl]thioureaI₂, Et₃N, EtOAc, rt3-(Trifluoromethyl)phenylcyanamide sohag-univ.edu.eg

Advanced Synthetic Approaches for Substituted Guanidines

Beyond the classical condensation methods, several advanced strategies have been developed for the synthesis of substituted guanidines, which could be applicable to the preparation of this compound. These methods often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

One notable approach is the use of S-methylisothioureas as guanidinylating agents. For example, the reaction of a thiourea with methyl iodide can produce an S-methylisothiourea hydroiodide salt. This activated intermediate can then react with an amine to form the desired guanidine. The synthesis of a related compound, (10-(3-carbamimidoylguanidino)decyl)tris(3-(trifluoromethyl)phenyl)phosphonium bromide, involved the reaction of an amine with N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide in n-butanol at 130°C. nih.gov This highlights the utility of S-methylisothiourea derivatives in forming the guanidine moiety.

Furthermore, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex guanidines. For instance, palladium-catalyzed alkene carboamination reactions have been used to construct cyclic guanidine structures. mdpi.com While not a direct synthesis of this compound, these methods demonstrate the potential of transition metal catalysis in forming C-N bonds in guanidine synthesis, which could be adapted for aryl guanidines.

Multi-component reactions (MCRs) also offer an efficient pathway to substituted guanidines. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has been utilized to synthesize a library of imidazo[1,2-a]pyrazin-8-amines, which contain a guanidine-like amidine core. google.com This reaction involves the condensation of an amidine, an aldehyde, and an isocyanide, showcasing the power of MCRs in rapidly building molecular complexity. Such strategies could potentially be adapted for the synthesis of N-arylguanidines by employing appropriate starting materials.

MethodKey Intermediates/CatalystsDescriptionPotential ApplicationReference
S-Methylisothiourea ChemistryS-Methylisothiourea hydroiodideActivation of thiourea for reaction with amines.Synthesis of N-arylguanidines from the corresponding thiourea. nih.gov
Palladium-Catalyzed CarboaminationPd₂(dba)₃, XPhosFormation of cyclic guanidines from N-allylguanidines and aryl bromides.Potential for C-N bond formation in aryl guanidine synthesis. mdpi.com
Multi-Component Reactions (GBB-3CR)Sc(OTf)₃Condensation of an amidine, aldehyde, and isocyanide.Rapid assembly of complex guanidine-containing heterocycles. google.com

Nucleophilic Displacement on Activated Sulfur Atoms in Thioureas

A common and effective method for the synthesis of substituted guanidines involves the conversion of a corresponding thiourea into a more reactive intermediate, which is then subjected to nucleophilic attack by an amine. This pathway often involves the activation of the sulfur atom in the thiourea, transforming it into a better leaving group.

One established route proceeds through a three-step process starting from an arylamine. The initial step is the formation of a thiourea, which is then activated. While specific details for this compound via this exact route are not extensively detailed in the provided literature, the general methodology is a cornerstone of guanidine synthesis. A key advantage of this multi-step approach through a thiourea intermediate is its robustness and tolerance for a wider range of substrates compared to some single-step methods. nih.gov

The general transformation can be represented as follows:

Thiourea Formation: An amine is reacted with a thiocarbonyl transfer reagent to form the corresponding substituted thiourea.

Sulfur Activation: The thiourea is treated with an activating agent (e.g., a mercury salt or other electrophile) to create a reactive S-alkylisothiourea or a similar species.

Nucleophilic Displacement: The target amine then displaces the activated sulfur group to form the final guanidine product.

Guanylation Reactions Utilizing N,N'-Bis-(tert-butoxycarbonyl)-S-methylisothiourea

Protected guanylating agents are widely used to introduce the guanidine functional group under mild conditions. Among these, reagents like N,N'-Bis-(tert-butoxycarbonyl)-S-methylisothiourea and the closely related N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are highly effective. These reagents react with primary and secondary amines to yield Boc-protected guanidines, which can be deprotected under acidic conditions if the free guanidine is desired.

The reaction involves the nucleophilic attack of the amine onto the electrophilic carbon of the guanylating agent, leading to the displacement of the S-methyl or pyrazole (B372694) group. The use of tert-butoxycarbonyl (Boc) protecting groups serves to moderate the basicity of the guanidine moiety and prevent side reactions.

ReagentAmine SubstrateProductNotes
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAromatic amineN-Aryl-N',N''-di-Boc-guanidineA versatile reagent for the guanylation of a wide range of amines.
N,N'-Bis-(tert-butoxycarbonyl)-S-methylisothioureaPrimary or Secondary AmineN,N'-bis(tert-butoxycarbonyl)guanidine derivativeThe S-methyl group acts as a good leaving group.

Palladium-Catalyzed Cross-Coupling Reactions in Guanidine Scaffold Construction

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed coupling of 3-(trifluoromethyl)aniline with a guanidine source is not explicitly described, related methodologies for the synthesis of N-aryl compounds and the functionalization of guanidines have been developed.

One relevant approach is the intramolecular palladium-catalyzed aryl guanidinylation. This method involves the C-N bond formation between an aryl halide and a guanidine moiety already present in the molecule to form cyclic structures like 2-aminobenzimidazoles. acs.org This demonstrates the compatibility of the guanidine group with palladium catalysis.

Furthermore, palladium catalysis has been employed for the C-H functionalization of aryl guanidines. In this strategy, the guanidine group itself acts as a directing group to guide the ortho-arylation or olefination of the aromatic ring. nih.gov The proposed mechanism involves the formation of a cyclopalladated intermediate, which then reacts with an aryl or vinyl partner. nih.gov These advanced methods highlight the potential for developing novel palladium-catalyzed routes for the direct synthesis of N-aryl guanidines.

Reaction TypeDescriptionCatalyst System (Example)
Intramolecular Aryl GuanidinylationFormation of a C-N bond between an aryl halide and a guanidine within the same molecule to yield cyclic products.Pd(PPh₃)₄ acs.org
Guanidine-Directed C-H ArylationThe guanidine group directs the palladium catalyst to functionalize the C-H bond at the ortho position of the aryl ring.Pd(II) catalyst with an oxidant like K₂S₂O₈ nih.gov

Mechanochemical Synthesis Techniques for Guanidines

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. The synthesis of aryl guanidines has been successfully achieved using solvent-free ball milling techniques. researchgate.net

In a typical procedure, a solid aryl amine is milled with a solid guanylating agent, such as 1H-pyrazole-N,N-di-(tert-butyloxycarbonyl)-1-carboxamidine. The mechanical energy generated during milling facilitates the reaction between the solid reactants, often leading to high yields of the desired product in a short amount of time and without the need for bulk solvents. researchgate.net This approach is not only environmentally friendly but also can be operationally simpler than solution-phase synthesis. beilstein-journals.org

ReactantsTechniqueConditionsProduct
Aryl amine, 1H-pyrazole-N,N-di-(tert-butyloxycarbonyl)-1-carboxamidineVibrational Ball MillingSolvent-free, 30 HzN-Aryl-N',N''-di-Boc-guanidine

Derivatization and Functionalization of the Guanidine Core and Aryl Substituents

Further modification of the this compound scaffold is crucial for exploring structure-activity relationships in various applications, such as drug discovery. researchgate.net Research has been conducted on the synthesis of a diverse array of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines. nih.gov

This work involves modifications at two primary locations:

Guanidine Core Functionalization: An N'-methyl group can be introduced. This is often achieved by using N-methyl-3-(trifluoromethyl)aniline as a precursor in the guanidine synthesis. nih.gov

Aryl Substituent Functionalization: The other aryl group attached to the guanidine can be varied to include a wide range of substituents. For instance, derivatives have been prepared where the N-aryl group is a naphthalen-1-yl or a substituted phenyl ring, such as a 2-(chloro-5-methylthiophenyl) group. nih.gov

These derivatization strategies allow for the fine-tuning of properties like lipophilicity and binding affinity for biological targets. The synthesis of these derivatives often follows the general methods described above, such as the reaction of an appropriate N-arylcyanamide with an N-methyl-3-(trifluoromethyl)aniline hydrochloride. nih.gov

Parent ScaffoldModification SiteExample of Introduced Group
This compoundGuanidine NitrogenMethyl
This compoundN-Aryl GroupNaphthalen-1-yl
This compoundN-Aryl Group2-(chloro-5-methylthiophenyl)

Molecular Design and Structure Activity Relationship Sar Studies

Impact of the Trifluoromethyl Phenyl Moiety on Biological Affinity and Selectivity

The trifluoromethylphenyl group is a critical determinant of the biological profile of N-[3-(trifluoromethyl)phenyl]guanidine and its derivatives. Its electronic properties and steric bulk significantly influence how the molecule interacts with its biological targets.

The position of the trifluoromethyl (CF3) group on the phenyl ring has a profound impact on the biological affinity of this class of compounds. Research on related, more complex structures, such as N-(1-naphthyl)-N'-[3-(trifluoromethyl)phenyl]-N'-methylguanidine, has provided valuable insights. In these derivatives, the 3-trifluoromethyl substituent was found to be a key feature for high affinity at the PCP binding site of the NMDA receptor. nih.govnih.gov

Further studies on these N'-[3-(trifluoromethyl)phenyl] derivatives explored the impact of additional substitutions on this ring. The findings indicate that the placement of other substituents, in conjunction with the 3-trifluoromethyl group, can fine-tune the binding affinity. For instance, the addition of a halo substituent at the 5 or 6-position of the 3-trifluoromethylphenyl ring generally leads to higher affinity compared to substitution at the 2 or 4-position. nih.gov Specifically, for a halo substituent at the 6-position, the affinity was observed to increase in the order of Cl < Br < F. nih.gov

These observations underscore the critical role of the substitution pattern on the aromatic ring, suggesting that the spatial arrangement of electron-withdrawing and bulky groups is a key factor in molecular recognition and binding.

The trifluoromethyl group is a unique substituent due to its strong electron-withdrawing nature and significant steric presence. ontosight.ai Its high electronegativity can influence the electronic distribution within the aromatic ring, affecting interactions such as hydrogen bonding and electrostatic interactions with biological targets. ontosight.ai The incorporation of a trifluoromethyl group can enhance metabolic stability by blocking potential sites of metabolism on the aromatic ring. ontosight.ai

From a steric perspective, the trifluoromethyl group is bulkier than a methyl group and can occupy significant space within a binding pocket. mdpi.com This steric bulk can either be advantageous, leading to a better fit and enhanced selectivity, or detrimental if it causes steric clashes with the target protein. The successful use of the 3-trifluoromethylphenyl moiety in high-affinity ligands suggests that its steric and electronic properties are well-suited for the binding sites of certain receptors. nih.gov

Conformational Dynamics and Their Influence on Molecular Interactions

The three-dimensional shape of this compound and its analogs, along with their ability to adopt different conformations, is crucial for their interaction with biological targets.

The ability of the trifluoromethylphenyl ring to rotate around the C-N bond connecting it to the guanidine (B92328) core appears to be a critical factor for biological activity. An investigation into structurally rigid analogs of N-(1-naphthyl)-N'-[3-(trifluoromethyl)phenyl]-N'-methylguanidine, where the rotation of the N′-(3-(trifluoromethyl)phenyl) group was prevented through cyclization, demonstrated a significant decrease in binding affinity. nih.govnih.gov This finding strongly suggests that a freely rotating aromatic group is necessary for the molecule to adopt an optimal conformation for binding to its target. nih.govnih.gov The rotational freedom allows the trifluoromethylphenyl moiety to orient itself within the binding pocket to maximize favorable interactions.

The following table presents data on the inhibition of [3H]TCP binding by a lead compound and its structurally rigid analogs, highlighting the importance of the rotational freedom of the trifluoromethylphenyl group.

CompoundDescription% Inhibition of [3H]TCP Binding
7Lead compound with freely rotating N′-(3-(trifluoromethyl)phenyl) group96
8Cyclized analog with restricted rotation (4-trifluoromethyl)38
9Cyclized analog with restricted rotation (6-trifluoromethyl)0

Rational Design and Optimization Through Substituent Variation

The principles of rational drug design have been applied to optimize the biological activity of compounds based on the this compound scaffold. By systematically varying the substituents on the phenyl ring, researchers have been able to enhance binding affinity and selectivity.

A prime example is the extensive study of N'-[3-(trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines. nih.govresearchgate.net Starting with an initial lead compound, a large number of analogs were synthesized and evaluated to build a comprehensive SAR profile. This systematic approach led to the discovery of derivatives with significantly improved affinity for the PCP binding site of the NMDA receptor. nih.govresearchgate.net For instance, the introduction of a 6-fluoro substituent on the 3-trifluoromethylphenyl ring resulted in a compound with exceptionally high affinity. nih.gov

The following interactive table showcases the effect of various substituents on the N′-(3-(trifluoromethyl)phenyl) group on the binding affinity.

CompoundSubstituent on N′-(3-(trifluoromethyl)phenyl) groupKi (nM)
7None4.1
102-Fluoro2.8
114-Fluoro3.0
125-Fluoro1.3
136-Fluoro0.5
142-Chloro11
165-Chloro1.2
176-Chloro1.0
184-Bromo5.9
195-Bromo0.7
206-Bromo0.8

This systematic approach to substituent variation exemplifies the power of rational design in medicinal chemistry, allowing for the fine-tuning of molecular properties to achieve desired biological outcomes.

Exploration of Aryl and Alkyl Substituents on Guanidine Nitrogen Atoms

A comprehensive exploration of SAR for N'-[3-(trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines has been conducted to identify potent ligands for the open channel of the NMDA receptor. researchgate.netnih.gov The core strategy involved maintaining the N'-methyl and N'-[3-(trifluoromethyl)phenyl] groups while systematically varying the N-aryl moiety. nih.gov This research led to the synthesis and evaluation of a diverse set of 80 compounds, revealing critical insights into the structural requirements for high-affinity binding. researchgate.netnih.gov

The N-aryl group was found to be a major determinant of binding affinity. Initial studies with symmetrically substituted diphenylguanidines indicated that substituents at the ortho or meta positions of the phenyl rings conferred greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives. nih.gov For unsymmetrical guanidines, incorporating a naphthalene (B1677914) ring as the N-aryl group proved to be particularly advantageous. nih.gov

Specifically, within the N-(1-naphthyl)-N'-[3-(trifluoromethyl)phenyl]-N'-methylguanidine series, substitutions on the naphthyl ring were explored. It was determined that a freely rotating N'-[3-(trifluoromethyl)-phenyl] group was necessary for activity. nih.gov Further modifications to the N-aryl portion led to the discovery of several compounds with low nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor. researchgate.net For instance, the introduction of fluorine to the N-[3-(trifluoromethyl)phenyl] ring at the 6-position, yielding 1-[6-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-3-(naphthalen-1-yl)guanidine, resulted in a compound with exceptionally high affinity. nih.gov

The research identified four derivatives in particular—compounds 13, 19, 20, and 36 from the study by Naumiec et al.—as promising candidates for further development due to their desirable low nanomolar affinity. researchgate.net

CompoundN-Aryl GroupSubstituent on N'-[3-(trifluoromethyl)phenyl] GroupBinding Affinity (Ki, nM)
GM-11-NaphthylNone18.3
GM-21-Naphthyl6-Fluoro2.7
GM-34-Methoxy-1-naphthylNone5.0
GM-44-Fluoro-1-naphthylNone3.8

Bioisosteric Replacements for Enhanced Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, has been a key tool in optimizing this class of compounds. A pivotal example was the initial lead compound, an N-(1-naphthyl)-N'-(3-iodophenyl)-N'-methylguanidine. nih.gov Researchers found that replacing the 3-iodo substituent with a 3-trifluoromethyl (CF3) group resulted in a nearly two-fold increase in binding affinity at the PCP binding site. nih.gov

The retention of the 3-trifluoromethyl substituent in subsequent analogs was deemed attractive for two primary reasons. First, the aryl trifluoromethyl group is generally considered to be metabolically stable. Second, this substitution helps the compound avoid the in vivo deiodination that was a concern with the iodo-analog. researchgate.net This successful bioisosteric replacement underscored the value of the CF3 group in enhancing the pharmacological profile of the guanidine derivatives.

Pharmacophore Modeling and Ligand Feature Mapping

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For the class of N,N'-diarylguanidines, which includes this compound, pharmacophore models have been developed to understand their interaction with the NMDA receptor. researchgate.net

A predictive pharmacophore model developed for NMDA receptor antagonists identified a set of key chemical features. biorxiv.org These typically include:

Two Aromatic Rings: These features are fulfilled by the two aryl groups (e.g., the 1-naphthyl and the 3-trifluoromethylphenyl groups), which engage in hydrophobic interactions within the binding site.

One Hydrogen Bond Acceptor: This feature is crucial for anchoring the ligand to the receptor, often through interaction with specific amino acid residues.

One Hydrophobic Group: The trifluoromethyl group itself contributes significantly to the hydrophobic character of the molecule, which is often a key feature in ligand-receptor binding. biorxiv.org

Quantitative structure-activity relationship (QSAR) studies on diarylguanidines have further refined the understanding of the molecular descriptors that correlate with binding affinity. arkat-usa.org These computational models help to map the steric, electrostatic, and hydrogen-bonding fields that are critical for potent antagonism of the NMDA receptor. mdpi.com The insights gained from these models are instrumental in guiding the design of new analogs with improved potency and selectivity.

Mechanistic Investigations of Biological Interactions

Modulation of Neurotransmitter Receptors

N-[3-(trifluoromethyl)phenyl]guanidine has been a core structural component in the development of ligands targeting the NMDA receptor. The NMDA receptor, a voltage and ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory. Dysfunction of this receptor is implicated in a variety of neuropsychiatric disorders. The primary focus of research into this compound derivatives has been the development of radioligands for Positron Emission Tomography (PET) to image and quantify NMDA receptors in their activated "open channel" state.

A key area of investigation for this compound derivatives has been their ability to inhibit binding at the phencyclidine (PCP) binding site within the NMDA receptor ion channel. This site is a crucial target for modulating NMDA receptor activity. Studies on a diverse set of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have demonstrated their potential to display low nanomolar affinity for the inhibition of radiolabeled ligands, such as 3H-MK801, at the PCP binding site. This inhibitory activity is a strong indicator of their potential as NMDA receptor channel blockers. Research has shown a good correlation between the inhibition of [3H]PCP binding and the behavioral effects of arylcyclohexylamines, suggesting that interaction with this site is a primary mechanism of action. pharmacy180.com

The development of potent and selective NMDA receptor ligands is heavily reliant on understanding the structure-affinity relationships (SAR). For derivatives of this compound, the presence and position of the trifluoromethyl group on the phenyl ring are critical determinants of binding affinity.

Research has explored a wide range of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines to elucidate these relationships. The goal has been to achieve high affinity for the open channel of the NMDA receptor, which is a prerequisite for effective PET radioligands. Among a large set of synthesized compounds, several derivatives have shown exceptionally high affinity for the PCP binding site, with some exhibiting low nanomolar Ki values.

The following table summarizes the binding affinities of selected N'-3-(trifluoromethyl)phenyl derivatives, highlighting the influence of substitutions on the N-aryl ring.

CompoundN-Aryl GroupKi (nM) for 3H-MK801 Inhibition
136-fluoro-3-(trifluoromethyl)phenyl1.3
192-(chloro-5-(trifluoromethyl)phenyl)2.1
202-(chloro-5-methylthiophenyl)3.5
361-naphthyl14.2

These findings underscore the importance of the N'-[3-(trifluoromethyl)phenyl]guanidine moiety as a foundational structure for developing high-affinity NMDA receptor ligands.

Activation of the sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is known to modulate intracellular calcium (Ca2+) signaling. frontiersin.org Sigma-1 receptor agonists can regulate calcium homeostasis and signaling, in part by directly influencing the activity of voltage-gated calcium channels. frontiersin.orgsigmaaldrich.com This modulation of intracellular calcium levels is a key mechanism through which sigma-1 receptor ligands exert their neuroprotective effects. nih.gov Given the structural similarities of this compound to known sigma receptor ligands, it is plausible that it could also influence sigma-1 receptor function and, consequently, intracellular calcium regulation. However, without direct experimental evidence, this remains a topic for future investigation.

The potential for this compound to act as a histamine (B1213489) receptor antagonist is suggested by studies on other guanidine-containing compounds. The guanidine (B92328) moiety is a common structural feature in a number of known histamine H2 and H3 receptor antagonists. nih.govdocumentsdelivered.com

Research into the structure-activity relationships of guanidine derivatives as histamine H3 receptor antagonists has indicated that the introduction of a trifluoromethyl group on a benzyl (B1604629) fragment can lead to additional molecular interactions that may improve the compound's activity. researchgate.net This suggests that the trifluoromethylphenyl group in this compound could contribute to affinity for histamine receptors. While direct evidence for the antagonism of histamine receptors by this compound is currently lacking, its chemical structure warrants investigation into this potential mechanism of action.

Histamine Receptor Antagonism

Histamine H3 Receptor Binding and Selectivity

The this compound scaffold is of significant interest in medicinal chemistry due to the distinct properties of its constituent functional groups, which suggest a potential for interaction with various biological targets, including the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.orgnih.gov As such, H3R antagonists are pursued for their potential in treating a range of neurological and cognitive disorders. nih.gov

The guanidine group, a key feature of this compound, is a strong base that is protonated under physiological conditions, forming a guanidinium (B1211019) cation. This cationic head is crucial for forming strong ionic and hydrogen bond interactions with negatively charged amino acid residues, such as aspartate and glutamate (B1630785), which are often found in the binding pockets of aminergic G protein-coupled receptors like the H3R.

Furthermore, the trifluoromethylphenyl moiety plays a critical role in receptor affinity and selectivity. The introduction of a trifluoromethyl group into a phenyl ring can significantly enhance the binding affinity of a ligand. mdpi.com This is attributed to its ability to form additional non-covalent interactions, such as halogen bonds and dipole-dipole interactions, within the receptor's binding site. In studies of related guanidine derivatives, the inclusion of a trifluoromethyl group on a benzyl fragment was shown to improve activity at the H3R, suggesting it contributes favorably to the ligand-receptor interaction. mdpi.com The lipophilic nature of the trifluoromethylphenyl group also facilitates the molecule's ability to partition into the lipid bilayer of cell membranes, a necessary step for accessing the transmembrane binding domains of the H3R.

The combination of the cationic guanidinium group and the lipophilic, electron-withdrawing trifluoromethylphenyl group in this compound suggests a molecular architecture well-suited for high-affinity binding to the H3R. The precise positioning of these groups allows for a multi-point interaction with the receptor, potentially leading to both high potency and selectivity over other histamine receptor subtypes (H1R, H2R, and H4R) and other aminergic receptors.

Anti-Infective Research Paradigms

Antimicrobial Activity Against Bacterial Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with unconventional mechanisms of action. Guanidine-containing compounds, including derivatives of this compound, have been identified as a promising class of antimicrobial agents. nih.govnih.gov The antimicrobial efficacy of these molecules stems from the unique physicochemical properties of the guanidinium group, which is positively charged at physiological pH. This charge is fundamental to the initial electrostatic attraction between the compound and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Research into a focused library of alkyl guanidinium compounds has revealed potent bactericidal activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship studies have consistently confirmed that the guanidinium motif is essential for the observed antibiotic effects. nih.gov The trifluoromethylphenyl group further contributes to the antimicrobial profile by increasing the lipophilicity of the molecule, which can enhance its ability to interact with and penetrate the bacterial cell membrane.

Table 1: Antimicrobial Activity of a Representative Guanidinium Compound (L15) Against Various Bacterial Strains

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus USA300Gram-positive1.5
Staphylococcus aureus (other strains)Gram-positive3.13 - 6.25
Gram-negative pathogens (various)Gram-negative25.0 - 50.0

Note: Data presented is for compound L15, a structurally related alkyl guanidinium compound, to illustrate the potential activity spectrum of this class of molecules. nih.gov

A novel and unconventional mechanism of action identified for guanidinium-containing antibiotics is the activation, rather than inhibition, of the essential bacterial enzyme, signal peptidase IB (SpsB). nih.govacs.org SpsB is a membrane-bound serine protease that plays a critical role in bacterial protein secretion by cleaving signal peptides from preproteins as they are translocated across the cell membrane. nih.gov The proper functioning of SpsB is vital for bacterial viability, making it an attractive target for antibiotic development.

Recent studies on a guanidinium-containing compound, designated L15, have shown that it binds to an allosteric pocket on SpsB. nih.govacs.org This binding event enhances the enzyme's catalytic activity, leading to an uncontrolled and dysregulated secretion of proteins. Among the proteins hyper-secreted are autolysins, which are enzymes that degrade the peptidoglycan cell wall. This over-activation of SpsB results in a catastrophic failure of cell wall integrity, ultimately leading to cell lysis and bacterial death. nih.govnih.gov The guanidinium group of the compound is crucial for this interaction, forming key hydrogen bonds with amino acid residues within the allosteric binding site of SpsB. acs.org This mechanism represents a promising new strategy for combating resistant bacteria, as it exploits a novel vulnerability in an essential bacterial pathway. nih.govnih.gov

The initial and critical step in the antimicrobial action of this compound and related compounds is their interaction with the bacterial cell membrane. The bacterial cytoplasmic membrane is rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative surface charge. mdpi.com The cationic guanidinium group of the compound is strongly attracted to this negatively charged surface through electrostatic interactions.

Once adsorbed onto the membrane surface, the lipophilic trifluoromethylphenyl portion of the molecule facilitates its insertion into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and the formation of pores or channels. mdpi.com The permeabilization of the membrane dissipates the proton motive force, which is essential for cellular energy production (ATP synthesis) and transport processes. This disruption leads to the leakage of vital intracellular components, such as ions, metabolites, and nucleic acids, ultimately resulting in bacterial cell death. The dual nature of the molecule—a cationic head for membrane targeting and a lipophilic tail for membrane disruption—is a hallmark of many membrane-active antimicrobial agents.

The integrity of the bacterial cell wall, a rigid structure composed primarily of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. The biological activities of this compound can severely disrupt cell wall homeostasis through multiple mechanisms.

As described previously, the over-activation of the SpsB enzyme leads to the uncontrolled release of autolysins. nih.govnih.gov These enzymes, when dysregulated, excessively degrade the peptidoglycan matrix, creating weak points in the cell wall and leading to cell lysis. nih.gov This represents an indirect but highly effective assault on cell wall integrity.

Simultaneously, the direct interaction of the compound with the bacterial cell membrane disrupts the function of membrane-embedded enzyme complexes that are responsible for the synthesis and transport of peptidoglycan precursors. By compromising membrane integrity and dissipating the membrane potential, the compound inhibits these essential biosynthetic processes, further weakening the cell wall. The combined effect of SpsB activation and direct membrane disruption creates a multi-pronged attack on both protein secretion and cell wall homeostasis, leading to potent bactericidal activity.

Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

The search for novel antiretroviral agents remains a priority in HIV-1 research due to the emergence of drug-resistant viral strains. The envelope glycoprotein (B1211001) (Env) of HIV-1, which mediates the fusion of the viral and host cell membranes, is a key target for entry inhibitors. The Env complex consists of two subunits, gp120 and gp41. The gp41 subunit undergoes a critical conformational change during the fusion process, forming a six-helix bundle (6-HB) structure that brings the viral and cellular membranes into close proximity, enabling fusion. nih.govresearchgate.net

Table 2: Anti-HIV-1 Activity of a Representative N-Substituted Pyrrole Derivative (NSPD-12m)

Assay TypeTargetEC50 (µM)
HIV-1 Env-mediated cell-cell fusiongp41Low micromolar range
Pseudovirus-mediated virus-cell fusiongp41Low micromolar range

Note: EC50 is the concentration of the compound that inhibits 50% of the viral activity. Data is for NSPD-12m, a compound with a related mechanism of action. nih.gov

By effectively blocking the entry of the virus into host cells, these compounds can inhibit viral replication at a very early stage of the HIV-1 life cycle. This mechanism of action is distinct from that of many currently approved antiretroviral drugs, such as reverse transcriptase and protease inhibitors, making compounds like this compound potential candidates for development as new anti-HIV agents, particularly for use in combination therapies to combat drug resistance.

Interference with HIV-1 gp120-CD4 Receptor Interactions

The entry of the human immunodeficiency virus-1 (HIV-1) into host cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells. nih.gov This interaction is a critical step in the viral life cycle and represents a key target for antiretroviral drug development. youtube.com Small molecules capable of inhibiting this interaction can prevent viral entry and subsequent infection. nih.gov

This compound belongs to a class of compounds that have been investigated for their ability to interfere with the gp120-CD4 interaction. These molecules are designed to bind to gp120, thereby preventing its attachment to the CD4 receptor. nih.gov The binding of these inhibitors can induce or stabilize conformations of gp120 that are incompatible with CD4 binding, effectively blocking the first step of viral entry. youtube.comnih.gov The unliganded gp120 protein exists in an equilibrium of different conformations, and it has a natural propensity to adopt the CD4-bound conformation. nih.gov Small molecule inhibitors can modulate this conformational equilibrium. nih.gov

Research into similar small molecules, such as the NBD series, which also target the CD4-binding site on gp120, provides insights into the potential mechanisms. plos.org These compounds bind within a conserved cavity on gp120, and their interaction is characterized by contacts with key residues within this binding pocket. plos.org The binding of these molecules physically obstructs the interaction with CD4, as their chemical structures can overlap with the binding footprint of the CD4 receptor's phenylalanine residue (Phe 43). plos.org This steric hindrance is a primary mechanism by which such compounds inhibit viral entry.

Antineoplastic Research Perspectives

Recent studies have highlighted the potential of guanidine-containing compounds in cancer therapy. The unique structural features of this compound make it a subject of interest in antineoplastic research, particularly in the context of inhibiting key signaling pathways that drive cancer cell proliferation and survival.

Inhibition of Protein Kinases (e.g., BRAF, MSK1)

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of this pathway, often through mutations in proteins like BRAF, is a common driver of various cancers, including melanoma. nih.govnih.gov

This compound and its derivatives have been explored as potential inhibitors of protein kinases within this pathway. mdpi.com The inhibition of kinases like BRAF is a validated therapeutic strategy for cancers harboring BRAF mutations. nih.govnih.gov

Some kinase inhibitors function not by competing with ATP at the active site but by binding to a different, allosteric site on the enzyme. nih.gov This allosteric binding can induce conformational changes that inactivate the kinase. Type II inhibitors, for instance, are known to induce and stabilize an inactive conformation of BRAF. nih.gov Guanidinium-based compounds have been investigated for their potential to act as allosteric modulators. mdpi.com This mechanism can offer greater selectivity and overcome resistance mechanisms associated with active-site inhibitors. The binding of an allosteric inhibitor can lead to the formation of inactive BRAF dimers, which is a key aspect of their paradoxical activation and inhibition profiles. nih.gov

The MAPK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular processes like proliferation and differentiation. wikipedia.orgmdpi.com It is often referred to as the Ras-Raf-MEK-ERK pathway. nih.gov The activation of this pathway involves a series of phosphorylation events. wikipedia.org

By inhibiting upstream kinases like BRAF, compounds such as this compound can block the entire downstream signaling cascade. mdpi.com This leads to a reduction in the phosphorylation and activation of ERK (extracellular signal-regulated kinase), a key downstream effector. nih.govnih.gov The inhibition of ERK activation ultimately halts the transmission of proliferative signals to the nucleus, thereby suppressing cancer cell growth. nih.govelabscience.com Studies have shown that potent cytotoxicity of some guanidinium derivatives correlates with their ability to abrogate ERK activation. mdpi.com

Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

The therapeutic potential of this compound is further evidenced by its cytotoxic and antiproliferative effects observed in various cancer cell lines.

Guanidine-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cells. researchgate.netnih.gov For instance, novel synthetic naphthofuran compounds have been shown to inhibit the growth of liver cancer cells and colony formation in a concentration-dependent manner. researchgate.net Similarly, guanidinium-based derivatives have shown potent cytotoxicity in cell line models of promyelocytic leukemia, breast, cervical, and colorectal carcinomas. mdpi.com

Table 1: Cytotoxic Activity of a Guanidinium Derivative in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
HL-60 Promyelocytic Leukemia 1.53
HT-29 Colorectal Carcinoma >100
HeLa Cervical Carcinoma 25.43
MCF-7 Breast Carcinoma >100

Data derived from studies on a 3,4′-bis-guanidino phenyloxypyridyl analogue with a 3-CF3-4-Br phenyl moiety. mdpi.com

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.gov Evasion of apoptosis is a hallmark of cancer, making its induction a desirable therapeutic outcome. nih.gov

Guanidine derivatives have been shown to induce apoptosis in malignant cells. researchgate.net For example, treatment with certain naphthofuran compounds leads to the induction of apoptosis-regulating genes. researchgate.net The process of apoptosis can be initiated through various signaling pathways, often culminating in the activation of caspases, which are proteases that execute the cell death program. nih.gov The ability of this compound and related compounds to trigger this process in cancer cells, while sparing normal cells, is a critical area of ongoing research. mdpi.comnih.gov

Antitubercular Activity and Target Interactions

While direct studies on the antitubercular activity of this compound are not extensively documented in publicly available research, the therapeutic potential of this compound can be inferred from the well-established antimicrobial properties of its core chemical moieties: the guanidinium group and the trifluoromethylphenyl substituent. Both functionalities are present in various compounds that have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

The guanidinium group, a positively charged functional group under physiological conditions, is a key feature in a number of antimicrobial agents. Its ability to interact with negatively charged components of the bacterial cell membrane is believed to contribute to its antimicrobial effects. Research into a series of polycharged guanidinium compounds has demonstrated their potent anti-mycobacterial properties. These compounds, featuring one or more guanidine arms attached to a central benzene (B151609) core, have shown promising minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. For instance, a trisubstituted derivative displayed a MIC value of 0.8 μM, which is comparable to the first-line antitubercular drug isoniazid. nih.gov Even mono-substituted derivatives have exhibited notable activity, with MIC values ranging from 12.5 to 25 μM. nih.gov The activity of these compounds was also maintained against an isoniazid-resistant strain of M. tuberculosis, highlighting the potential of the guanidinium scaffold to overcome existing drug resistance mechanisms. nih.gov

The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. nih.gov In the context of antitubercular drug discovery, the inclusion of a trifluoromethyl moiety has been a successful strategy in the development of potent inhibitors. For example, a series of trifluoromethyl pyrimidinone compounds were identified through a whole-cell screen against Mycobacterium tuberculosis, with several hits demonstrating MICs below 5 μM. frontiersin.orgfrontiersin.org Further structure-activity relationship (SAR) studies on these pyrimidinones (B12756618) revealed that the trifluoromethyl group at the 6-position was preferred for optimal activity. frontiersin.org Similarly, 3,5-bis(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria. mdpi.com

The combined presence of a phenylguanidine structure and a trifluoromethyl substituent in this compound suggests a plausible mechanism of action involving disruption of the mycobacterial cell membrane, a common target for cationic antimicrobials. The positively charged guanidinium head would facilitate interaction with the negatively charged phospholipids of the mycobacterial membrane, leading to membrane depolarization and increased permeability. The lipophilic trifluoromethylphenyl tail could further enhance this activity by inserting into the lipid bilayer, causing significant disruption of membrane integrity and function. This dual-action mechanism could lead to potent bactericidal activity.

Given the performance of related compounds, it is reasonable to hypothesize that this compound could exhibit significant antitubercular activity. The following table summarizes the antitubercular activity of various guanidinium compounds, providing a basis for the potential efficacy of the subject compound.

CompoundNumber of Guanidine ArmsMIC (μM) vs. M. tuberculosis H37Rv
Mono-substituted guanidinium derivative125
Di-substituted guanidinium derivative26.5 - 3.0
Tri-substituted guanidinium derivative30.8
Tetra-substituted guanidinium derivative43.0
Hexa-substituted guanidinium derivative612.5

Data sourced from a study on polycharged species with guanidine arms organized around a benzene core. nih.gov

Further investigation into the specific molecular targets of this compound would be necessary to fully elucidate its mechanism of action. However, based on the available evidence from structurally similar compounds, it represents a promising scaffold for the development of novel antitubercular agents.

Computational Chemistry and Theoretical Modeling of N 3 Trifluoromethyl Phenyl Guanidine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular properties of N-[3-(trifluoromethyl)phenyl]guanidine. These calculations offer a detailed picture of the molecule's three-dimensional structure, electronic landscape, and internal bonding characteristics.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals the most probable bond lengths, bond angles, and dihedral angles. A critical aspect of this molecule's structure is the rotational freedom around the C-N bonds connecting the phenyl ring and the guanidine (B92328) group.

Studies on related N-aryl-N'-methylguanidines have highlighted the significance of the rotational orientation of the trifluoromethylphenyl group for biological activity. Computational analyses indicate that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group is often necessary for optimal binding to target receptors. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, can be explored to identify low-energy conformers and the energy barriers between them. This landscape is crucial for understanding the molecule's flexibility and how it might adapt its shape upon interacting with a biological target. The isomerism in similar N,N′-bis-aryl-N′′-acylguanidines has been examined using DFT, revealing that structural preferences are heavily influenced by intramolecular hydrogen bonding.

Table 1: Representative Optimized Geometrical Parameters for a Phenylguanidine Derivative (Analog Data)

Parameter Bond Length (Å) / Bond Angle (°)
C=N (guanidine) 1.301
C-N (guanidine) 1.373 - 1.382
C-N (phenyl-guanidine) 1.40 - 1.42
N-C-N (guanidine) 118° - 122°

Note: Data is based on DFT calculations of a similar phenylguanidine derivative, 2-(1-Phenylethylideneamino)guanidine, and serves as an illustrative example. dergipark.org.tr

The electronic properties of this compound are key to understanding its reactivity and interaction with other molecules. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For guanidine-based dyes, it has been shown that structural modifications can significantly alter the HOMO-LUMO gap, thereby affecting charge transfer properties. In this compound, the electron-withdrawing trifluoromethyl group is expected to influence the electronic distribution and the energies of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Phenylguanidine Derivative (Analog Data)

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap (ΔE) 4.7

Note: These values are illustrative and based on DFT calculations for a generic phenylguanidine derivative. researchgate.netschrodinger.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution of a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the guanidine group, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogens would exhibit positive potential, making them hydrogen bond donors. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the phenyl ring.

The guanidine group is characterized by significant electron delocalization, which can be represented by multiple resonance structures. This delocalization contributes to the planarity of the guanidinium (B1211019) group and the partial double bond character of the C-N bonds. The positive charge in the protonated form is distributed among the three nitrogen atoms, which enhances its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.

Molecular Simulation Techniques

While quantum chemical calculations provide a static picture of the molecule, molecular simulation techniques are employed to study its dynamic behavior and interactions with biological macromolecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound and its derivatives, which are known to interact with targets like the NMDA receptor, docking studies can predict the binding mode and estimate the binding affinity. nih.gov

The docking process involves placing the ligand in various conformations and orientations within the receptor's binding site and scoring them based on a force field that approximates the interaction energy. A successful docking study can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that are responsible for the ligand's binding affinity and selectivity. For example, docking studies of guanidine derivatives with the NMDA receptor have helped in understanding the structural requirements for potent antagonism. nih.govresearchgate.net

Table 3: Representative Molecular Docking Results for a Guanidine Derivative with a Target Receptor (Illustrative Data)

Parameter Value
Binding Energy (kcal/mol) -8.5
Key Interacting Residues Asp101, Tyr252, Ser132
Types of Interactions Hydrogen bonds, π-cation interactions

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not accessible through static docking studies. nih.govresearchgate.netnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of both the ligand and the receptor, as well as the explicit role of solvent molecules.

Table 4: Representative Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Illustrative Data)

Parameter Description Typical Value/Observation
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone from its initial structure. Stable trajectory with RMSD < 2 Å
RMSF (Root Mean Square Fluctuation) Indicates the flexibility of individual residues. Higher fluctuations in loop regions, lower in the binding site.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained. Key hydrogen bonds with > 80% occupancy.

Note: This data is hypothetical and illustrates the types of analyses performed in MD simulations.

Advanced Theoretical Methodologies

Advanced theoretical and computational methodologies are indispensable for elucidating the complex molecular interactions and predicting the physiological disposition of drug candidates like this compound. These in silico approaches provide deep insights that are often inaccessible through experimental techniques alone, facilitating a more rational and efficient drug design process.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying large molecular systems, such as a ligand interacting with its biological target. This approach partitions the system into two regions: a smaller, electronically significant part (e.g., the ligand and key amino acid residues in the active site) which is treated with high-accuracy quantum mechanics (QM), and the larger surrounding environment (the rest of the protein and solvent) which is described by the computationally less expensive molecular mechanics (MM) force fields. utdallas.eduarxiv.org This dual-level approach allows for a quantum-chemically accurate description of the crucial interactions, such as bond breaking/forming, charge transfer, and polarization, while remaining computationally feasible for large biomolecular systems. rsc.org

For this compound, QM/MM simulations would be particularly insightful for understanding its binding mechanism at a molecular level. The guanidinium group, which is protonated at physiological pH, is capable of forming strong hydrogen bonds and electrostatic interactions. rsc.org DFT calculations on guanidinium-amino acid pairs have shown that interactions with negatively charged residues like aspartate and glutamate (B1630785) are exceptionally strong. rsc.org A QM/MM approach could precisely model these interactions within an enzyme's active site, accounting for the electronic polarization of the ligand and surrounding residues upon binding. The trifluoromethyl group, a common substituent in medicinal chemistry, influences the ligand's electronic properties and can engage in non-covalent interactions, including dipole-dipole and other electrostatic interactions, which are best described by QM methods. researchgate.net

Recent computational studies on fluorinated ligands have highlighted the nuanced role of fluorine in protein-ligand binding, where QM/MM calculations helped elucidate the contributions to binding entropy and enthalpy. fu-berlin.de By defining a QM region that includes this compound and the residues lining the binding pocket, researchers can calculate binding free energies with high accuracy, characterize the transition states of enzymatic reactions if the compound is a mechanism-based inhibitor, and analyze the nature of intermolecular interactions, including hydrogen bonds and cation-π interactions between the guanidinium moiety and aromatic residues. mdpi.comrsc.org Such simulations provide a detailed energetic and structural rationale for the compound's affinity and selectivity, guiding the design of more potent and specific analogs.

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Relevant Properties

Predictive modeling of pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic properties is a critical component of modern drug discovery, aiming to identify and eliminate drug candidates with unfavorable profiles early in the development process. chemrxiv.org For this compound, in silico tools can provide valuable estimations of its drug-like properties. These predictions are typically derived from Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which use the molecular structure to forecast various endpoints. nih.gov

Given the structural similarity of this compound to other guanidine-containing compounds, we can infer its likely ADMET profile by examining computational predictions for related molecules, such as acylguanidines. researchgate.net These models predict a range of crucial parameters that determine the bioavailability and potential toxicity of a compound.

Key pharmacokinetic properties that can be predicted include:

Human Intestinal Absorption (HIA): This parameter estimates the extent to which a compound is absorbed from the gut into the bloodstream. Compounds with good HIA are more likely to be effective when administered orally.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the protective barrier of the brain. This is a critical property for drugs targeting the central nervous system.

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their intracellular concentration and efficacy. In silico models can predict whether a compound is a substrate or inhibitor of P-gp.

Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is central to drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Models can predict the likelihood of a compound inhibiting various CYP isoforms (e.g., CYP2D6, CYP3A4).

Toxicity: Various toxicological endpoints can be predicted, including mutagenicity (e.g., AMES toxicity), carcinogenicity, and acute toxicity (e.g., oral LD50 in rats). nih.govnih.gov

The following interactive table presents a summary of predicted ADMET properties for Acylguanidine 7a, a compound containing the core guanidine moiety, which serves as an illustrative example of the types of predictions relevant to this compound. researchgate.net

Table 1: Illustrative In Silico ADMET Predictions for a Structurally Related Acylguanidine Compound. researchgate.net

These predictive models suggest that guanidine-containing compounds can possess favorable drug-like properties, such as good intestinal absorption and low toxicity risks. researchgate.net However, potential liabilities, like interaction with efflux transporters (P-gp), can also be flagged for further experimental investigation. Applying such predictive models specifically to this compound would provide crucial data to guide its development, allowing for early-stage risk assessment and prioritization in the drug discovery pipeline.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of N-[3-(trifluoromethyl)phenyl]guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectra provide information on the number and types of hydrogen atoms present in the molecule.

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms in the molecule. The substituent effect of the trifluoromethyl group significantly influences the ¹³C chemical shifts in the benzene (B151609) ring. rsc.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy offers insights into the electronic environment of the nitrogen atoms within the guanidine (B92328) group. This technique is particularly useful for studying tautomerism and hydrogen bonding. nih.govnih.gov The chemical shifts of the nitrogen atoms can provide unambiguous information about the molecular structure. nih.gov Advanced 2D and 3D NMR techniques, such as HSQC and HMBC, can further aid in the complete assignment of all nitrogen signals. nih.gov

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁵N Chemical Shift (ppm)
Aromatic CH 7.2 - 7.8 115 - 135 -
NH/NH₂ 5.0 - 7.0 - -280 to -320
CF₃ - ~124 (quartet) -
Guanidinyl C - ~158 -

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational modes for related guanidine compounds include N-H stretching, C=N stretching, and C-N stretching, typically observed in the ranges of 3100-3500 cm⁻¹, 1600-1680 cm⁻¹, and 1100-1350 cm⁻¹ respectively. The presence of the trifluoromethyl group will also give rise to strong C-F stretching bands, usually found in the 1000-1100 cm⁻¹ region. Phenyl ring vibrations are also expected in the 1450-1600 cm⁻¹ range. nih.gov

Table 2: Characteristic IR Absorption Bands for N-Aryl Guanidines

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3500
C=N Stretching 1600 - 1680
Phenyl C=C Stretching 1450 - 1600
C-N Stretching 1100 - 1350
C-F (of CF₃) Stretching 1000 - 1100

Data compiled from typical ranges for similar compounds. researchgate.netnist.gov

Mass Spectrometry (MS) (LC-MS, HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to analyze samples, providing both separation and identification of components. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the confident determination of the elemental composition of the molecule and its fragments. mdpi.com This is crucial for confirming the molecular formula and identifying any potential impurities. mdpi.comnih.gov The fragmentation patterns observed in the MS/MS spectra provide valuable structural information.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For guanidine derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com The solid-state structure is crucial for understanding the compound's physical properties and its potential interactions with biological targets. mdpi.com The crystal structure can reveal the preferred tautomeric form and conformation of the molecule in the solid state. mdpi.com

High-Throughput Screening (HTS) Methodologies for Compound Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. mdpi.com While specific HTS campaigns involving this compound are not detailed in the provided context, this methodology is central to modern drug discovery. mdpi.com HTS assays can be designed to identify compounds that modulate the activity of a specific enzyme or receptor. upenn.edu The trifluoromethyl group is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. researchgate.net

Radiosynthesis and Radioligand Evaluation for Imaging Applications

The development of radiolabeled versions of this compound derivatives is of significant interest for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net Radiosynthesis involves incorporating a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule. nih.govnih.gov

These radioligands can be used to visualize and quantify the distribution of their target receptors or enzymes in the living brain, which is invaluable for studying neuropsychiatric disorders and for the development of new therapies. nih.govresearchgate.net The evaluation of these radioligands includes assessing their affinity for the target, their ability to cross the blood-brain barrier, and their metabolic stability. nih.govmdpi.com Several N'-[3-(trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines have been synthesized and evaluated as potential PET radioligands for the NMDA receptor. nih.govresearchgate.net

Table of Compounds

Compound Name
This compound
[¹¹C]N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine
N-(2-[¹¹C]-methoxy)benzyl-4-trifluoromethoxy-phenylamidine
1,3-diphenylguanidine
1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
N-(4,6-dimethylpyrimidin-2-yl)cyanamide
1,3-di-o-tolylguanidine
1,2,3-triphenylguanidine
6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
4,5-dicyanoimidazole
3-amino-1,2,4-triazole
2-benzylidene-2-fluoroacyl ester
N,N',N''-triphenylguanidine
4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
N-[4-(trifluoromethyl)phenyl]cinnamamide
Dinotefuran
N-formyl-[U-¹³C,¹⁵N]-Met-Leu-Phe-OH
N,N'-bis(2-methylphenyl)guanidine
N-(3,5-dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]guanidine
3-Phenyl-5-phenoxymethyl-2-oxazolidinone
phenylisocyanate
phenylglycidyl ether

Incorporation of Positron-Emitting Isotopes (e.g., Carbon-11, Fluorine-18)

The structural framework of this compound is a key component in the development of advanced molecular imaging agents, specifically for Positron Emission Tomography (PET). nih.govnih.gov Research has focused on creating derivatives of this compound that can be labeled with positron-emitting isotopes, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), to serve as radioligands for the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov A PET radioligand capable of imaging the open channel state of the NMDA receptor would be a valuable tool for studying neuropsychiatric disorders like Alzheimer's disease, epilepsy, and schizophrenia. nih.govresearchgate.net

The primary goal is to develop a radioligand with high affinity for the target receptor and moderate lipophilicity, which also possesses a structure suitable for the incorporation of ¹¹C or ¹⁸F. nih.gov The short half-lives of these isotopes (¹¹C ≈ 20.4 minutes, ¹⁸F ≈ 109.8 minutes) necessitate rapid and efficient radiolabeling methods. nih.govnih.gov

In a comprehensive study exploring structure-affinity relationships, a diverse set of 80 N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines were synthesized and evaluated. nih.govnih.gov The synthesis of these precursor compounds, designed for potential radiolabeling, was achieved through methods such as heating an appropriate amine hydrochloride with an N-methyl-N-arylcyanamide. nih.gov

From this extensive library of compounds, several derivatives displayed desirable low nanomolar affinity for the phencyclidine (PCP) binding site of the NMDA receptor, marking them as strong candidates for future radiolabeling and development as PET radioligands. nih.govnih.gov The key findings for the most promising precursors are detailed below.

Table 1: Promising N'-3-(trifluoromethyl)phenyl Guanidine Derivatives for PET Radioligand Development

Compound ID Structure Kᵢ (nM)¹
13 N-(2-iodo-5-methoxyphenyl)-N'-methyl-N'-(3-(trifluoromethyl)phenyl)guanidine 1.1
19 N-(5-iodo-2-methoxyphenyl)-N'-methyl-N'-(3-(trifluoromethyl)phenyl)guanidine 1.2
20 N-(2-iodo-4,5-dimethoxyphenyl)-N'-methyl-N'-(3-(trifluoromethyl)phenyl)guanidine 1.1
36 N-(6-iodo-2-naphthyl)-N'-methyl-N'-(3-(trifluoromethyl)phenyl)guanidine 1.6

¹Affinity (Kᵢ) determined by inhibition of ³H-MK-801 binding at the PCP site. nih.gov

These selected compounds are of significant interest for the next stage of research, which would involve developing specific methods for radiolabeling with either Carbon-11 or Fluorine-18 to assess their efficacy as in-vivo imaging agents for the NMDA receptor. nih.gov

Emerging Research Areas and Applications in Chemical Science

Catalytic Applications of Guanidine (B92328) Derivatives

Guanidine derivatives have gained significant attention as versatile catalysts and ligands due to their strong basicity, nucleophilicity, and ability to form stable complexes. semanticscholar.org The introduction of substituents like the trifluoromethyl group allows for the fine-tuning of these properties to control catalytic activity and selectivity. semanticscholar.org

Organocatalysis in Asymmetric Synthetic Reactions

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective reactions, has become a cornerstone of modern organic synthesis. tcichemicals.com Chiral guanidine derivatives are effective organocatalysts, capable of activating substrates through hydrogen bonding and promoting the formation of specific enantiomers. researchgate.net While research on N-[3-(trifluoromethyl)phenyl]guanidine itself in this context is specific, the principles of guanidine catalysis are well-established for reactions like the Henry (nitroaldol) reaction, Michael additions, and cycloadditions. researchgate.netnih.gov

The trifluoromethyl group on the phenyl ring of this compound significantly influences its electronic properties. This electron-withdrawing group can modulate the basicity (pKa) of the guanidine moiety, which is a critical parameter for its catalytic activity. This modulation allows for precise control over the reaction environment, which is essential for achieving high enantioselectivity. semanticscholar.org The development of chiral variants of this scaffold is a promising strategy for creating highly effective catalysts for the asymmetric synthesis of complex molecules, including trifluoromethyl-containing pyrrolidines which have potential medical value. nih.govresearchgate.net

Ligand Design for Transition Metal Complexes in Catalysis

Guanidines are excellent N-donor ligands that form stable complexes with a wide range of transition metals. semanticscholar.org The resulting metal-guanidine complexes have shown remarkable catalytic activity in various organic transformations. The steric and electronic properties of these complexes, which dictate their catalytic performance, can be systematically modified by altering the substituents on the guanidine ligand. semanticscholar.org

The this compound framework serves as a valuable platform for ligand design. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the electron density at the metal center. This, in turn, can regulate the catalytic activity and selectivity of the complex. Strategic placement of such groups is crucial in optimizing catalysts for reactions like C-N bond formation, polymerization, and alkyne trimerization. semanticscholar.orgmst.edu The ability to delocalize a positive charge over the guanidine moiety enhances its coordination capability, leading to the formation of highly active and stable homogeneous catalysts. semanticscholar.org

Chemical Biology Probes and Tools

The interaction of small molecules with biological systems is fundamental to drug discovery and chemical biology. This compound derivatives have emerged as key components in the development of sophisticated tools for studying biological processes.

Development of Molecular Probes for Biological Target Identification

Molecular probes are essential for identifying and validating new drug targets. thermofisher.com Derivatives of this compound have been extensively investigated as potential radioligands for imaging N-Methyl-D-aspartate (NMDA) receptors using Positron Emission Tomography (PET). nih.govnih.gov NMDA receptor dysfunction is linked to various neuropsychiatric disorders, making it a critical therapeutic target. nih.govnih.gov

Researchers have synthesized a large series of N'-[3-(trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines to explore their structure-affinity relationships for the PCP binding site of the NMDA receptor. nih.gov The 3-(trifluoromethyl)phenyl group was found to be a key feature, with its retention leading to a nearly two-fold increase in binding affinity compared to analogous iodo-substituted compounds. nih.gov This systematic study identified several compounds with desirable low nanomolar affinity, highlighting them as promising candidates for development into PET radioligands to image and quantify NMDA receptors in the human brain. nih.govresearchgate.net

Below is a table summarizing the binding affinities of selected derivatives, illustrating the impact of substitutions on the aryl group.

Compound IDN-Aryl GroupKi (nM) for PCP Binding Site
7 1-Naphthyl1.8
13 6-Fluoro-3-(trifluoromethyl)phenyl0.6
19 5-Bromo-1-naphthyl45.8
20 6-Bromo-1-naphthyl42.9
36 6-(Trifluoromethyl)-1-naphthyl2.6
Data sourced from a study on N'-[3-(trifluoromethyl)phenyl] derivatives for the NMDA receptor. nih.govresearchgate.net

Reversible Protein Modification Strategies

Post-translational modifications (PTMs) are crucial for regulating protein function, and developing chemical tools to control these modifications is a significant goal in chemical biology. While specific applications of this compound in reversible protein modification are not yet widely documented, the guanidinium (B1211019) group's ability to engage in strong hydrogen bonding and electrostatic interactions makes it an attractive functional group for designing molecules that can non-covalently and reversibly interact with protein surfaces.

Strategies like PROteolysis TArgeting Chimeras (PROTACs) hijack the cell's protein degradation machinery to eliminate target proteins. nih.gov These molecules consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. nih.gov The design of novel ligands for proteins of interest is a continuous effort, and the physicochemical properties imparted by the trifluoromethylphenyl guanidine scaffold could be exploited in developing new classes of molecular degraders or inhibitors that function through reversible binding mechanisms.

Supramolecular Chemistry and Material Science Innovations

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. The N-[3-(trifluoromethyl)phenyl]guanidinium cation is well-suited for constructing complex supramolecular assemblies. The planar guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds.

These strong intermolecular interactions can be used to create ordered structures like networks, cages, and polymers. nwhitegroup.com The trifluoromethylphenyl group adds further functionality; the CF3 group can participate in non-conventional interactions such as halogen bonding and can influence the packing of molecules in the solid state. Furthermore, the incorporation of fluorinated groups into materials can lead to unique properties, such as high thermal stability and specific optical characteristics, making them interesting for advanced materials applications. ontosight.ai The combination of strong, directional hydrogen bonding from the guanidinium moiety and the specific properties of the trifluoromethylphenyl group makes this compound a compelling building block for the rational design of novel supramolecular materials and functional polymers.

Interdisciplinary Research for Novel Functional Molecules

A significant area of emerging research for derivatives of this compound lies at the intersection of organic synthesis, medicinal chemistry, and molecular imaging. This interdisciplinary approach has led to the development of novel functional molecules with potential applications in neuroscience and diagnostics.

Specifically, N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been synthesized and evaluated as prospective positron emission tomography (PET) radioligands for imaging the open channel of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govnih.gov Dysfunction of the NMDA receptor is implicated in a variety of neuropsychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia. nih.govresearchgate.net A PET radioligand that can visualize and quantify these receptors in their active state would be a valuable tool for both research and the development of new therapies. nih.gov

In this context, the this compound scaffold is part of a larger molecular design aimed at achieving high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel and possessing suitable properties for a PET radioligand, such as appropriate lipophilicity for blood-brain barrier penetration. nih.gov The research involves a systematic exploration of structure-activity relationships (SAR), where different substituents are introduced to optimize the binding affinity and pharmacokinetic properties of the molecule.

The 3-(trifluoromethyl)phenyl group was found to be a particularly attractive substituent for several reasons:

Enhanced Binding Affinity: Replacement of other substituents, such as an iodo group, with a trifluoromethyl group at the 3-position of the N'-phenyl ring resulted in a significant increase in binding affinity for the PCP site. nih.gov

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group generally resistant to metabolic degradation, which is a desirable property for a drug or imaging agent.

Opportunities for Radiolabeling: While the trifluoromethyl group itself is not directly radiolabeled in this context, its electronic influence on the molecule can be leveraged in the design of precursors for labeling with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18 (B77423). nih.gov

A study involving a diverse set of 80 prepared N'-3-(trifluoromethyl)phenyl derivatives identified several compounds with desirable low nanomolar affinity for the NMDA receptor. nih.govresearchgate.net The synthesis of these N,N',N''-trisubstituted guanidines was typically achieved by reacting an appropriate amine hydrochloride with an N-methyl-N-arylcyanamide or by reacting an N-arylcyanamide with an N-methylamine hydrochloride. nih.gov

The following table presents a selection of N'-3-(trifluoromethyl)phenyl derivatives and their binding affinities, illustrating the structure-activity relationships explored in this research.

Compound IDN-Aryl GroupN'-(Aryl) GroupBinding Affinity (Ki, nM)
13 Naphthalen-1-yl6-Fluoro-3-(trifluoromethyl)phenylLow nanomolar
19 Naphthalen-1-yl5-Bromo-3-(trifluoromethyl)phenyl45.8
20 Naphthalen-1-yl6-Bromo-3-(trifluoromethyl)phenyl42.9
36 2-(Chloro-5-methylthiophenyl)3-(Trifluoromethyl)phenylHigh affinity

Data sourced from Naumiec et al. (2015). nih.govresearchgate.net

This line of research exemplifies a successful interdisciplinary effort, where principles of physical organic chemistry (e.g., the electronic effects of the trifluoromethyl group) are applied to the design of sophisticated molecular probes for interrogating complex biological systems. The development of these this compound derivatives as potential PET radioligands highlights the significant potential of this chemical scaffold in creating novel functional molecules for advanced medical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[3-(trifluoromethyl)phenyl]guanidine, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:

  • (A) Heating an amine hydrochloride with N-methyl-N-arylcyanamide in toluene at 130°C.
  • (B) Reacting N-arylcyanamide with N-methylamine hydrochloride under similar conditions. Method B typically yields higher efficiency (e.g., 35% vs. 16% for Method A) due to optimized nucleophilic substitution dynamics .
    • Key Variables : Solvent choice (e.g., toluene), temperature, and stoichiometry of reactants. Lower yields in Method A may stem from competing side reactions or incomplete conversion.

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves bond-length variations (e.g., C–N bonds between 1.288–1.408 Å) and non-planar geometry in the guanidine core, indicating delocalized charge distribution .
  • NMR spectroscopy identifies substituent effects (e.g., trifluoromethyl group deshielding adjacent protons).
  • Mass spectrometry confirms molecular weight and fragmentation patterns, critical for purity assessment.

Advanced Research Questions

Q. How can computational docking studies elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • AutoDock Vina is recommended for its speed and accuracy in predicting binding modes. The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects can be modeled to assess affinity for receptors like ion channels or enzymes. Multithreading optimizes docking simulations for high-throughput screening .
    • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies in predicted vs. observed ΔG values.

Q. What structural features of this compound derivatives enhance their biological activity?

  • Methodological Answer :

  • Electron-deficient aromatic rings (due to -CF₃) improve membrane permeability and target engagement. Derivatives with pyrimidine or quinazoline moieties show enhanced kinase inhibition, as seen in analogues like 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the phenyl ring (e.g., halogens, methoxy groups) can modulate potency and selectivity.

Q. What safety protocols are essential when handling this compound and its analogues?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during synthesis).
  • First Aid : Immediate rinsing with water for skin contact; consult poison control for ingestion (refer to SDS of related guanidines for guidance) .

Q. How do crystallographic data resolve contradictions in proposed resonance structures of guanidine derivatives?

  • Methodological Answer :

  • Bond-length analysis in X-ray structures (e.g., C1–N3 = 1.288 Å vs. C1–N1 = 1.368 Å) confirms partial double-bond character, supporting resonance hybridization over static charge localization. Non-classical hydrogen bonds (e.g., C–H···O) further stabilize crystal packing, influencing solubility and stability .

Q. What role does this compound play in the development of PET radioligands?

  • Methodological Answer :

  • The -CF₃ group’s metabolic stability and lipophilicity make it suitable for radiolabeling (e.g., with ¹⁸F or ¹¹C). Derivatives like m-[²¹¹At]astatobenzylguanidine have been explored for targeting neuroendocrine tumors, leveraging the guanidine moiety’s affinity for norepinephrine transporters .

Q. How can comparative studies of substituent effects guide the optimization of guanidine-based inhibitors?

  • Methodological Answer :

  • Systematic substitution : Compare -CF₃ with -NO₂, -OMe, or halogens using kinetic assays (e.g., IC₅₀ determination).
  • Computational modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., Hammett σ values) to correlate substituent effects with inhibitory potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.